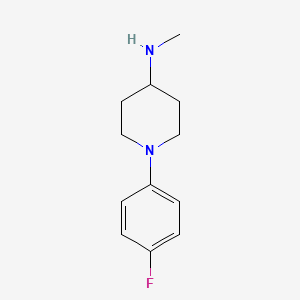

1-(4-fluorophenyl)-N-methylpiperidin-4-amine

Description

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of piperidine chemistry, which traces its origins to the mid-19th century. Piperidine itself was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it. Both researchers obtained piperidine by reacting piperine with nitric acid, establishing the foundational knowledge that would later enable the synthesis of more complex piperidine derivatives.

The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its natural origins. This historical connection to natural products established piperidines as important structural elements within many pharmaceuticals and alkaloids, such as naturally occurring solenopsins. The progression from these early discoveries to the development of fluorinated piperidine derivatives represents a significant advancement in synthetic organic chemistry.

Industrial production methods for piperidine derivatives evolved considerably throughout the 20th century. The modern industrial synthesis of piperidine involves hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction: C₅H₅N + 3 H₂ → C₅H₁₀NH. This established synthetic route provided the foundation for developing more sophisticated derivatives, including fluorinated variants like this compound.

The specific compound this compound emerged as part of the broader exploration of fluorinated pharmaceutical intermediates. The incorporation of fluorine atoms into organic molecules has become increasingly important in medicinal chemistry due to the unique properties that fluorine imparts to molecular structures. The development of this particular compound reflects the ongoing efforts to create more effective pharmaceutical intermediates with enhanced properties.

Significance in Chemical Research

The significance of this compound in chemical research stems from its role as a versatile pharmaceutical intermediate and its representation of the broader class of piperidine derivatives that are among the most important synthetic fragments for designing drugs. Piperidines play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids.

The compound serves as a vital intermediate in the synthesis of pharmaceutical drugs, with its unique structure making it an essential component in the production of diverse medications. Research institutions and laboratories actively seek this compound for its potential in exploring new chemical reactions and drug discovery processes. The versatile properties of the compound enable its application across various industries, particularly in pharmaceutical research and development.

Recent scientific literature emphasizes the importance of piperidine derivatives in drug design and development. The current research summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. This comprehensive approach to piperidine chemistry demonstrates the central role that compounds like this compound play in modern synthetic organic chemistry.

The compound's significance extends beyond its immediate pharmaceutical applications. Its structural features make it a valuable tool in medicinal chemistry, allowing researchers to design and develop new molecules with enhanced pharmacological properties. The compound's potential applications in drug discovery and development make it an attractive choice for pharmaceutical companies and researchers seeking to develop novel therapeutic agents.

Nomenclature and Classification

The nomenclature of this compound requires careful examination due to variations in naming conventions across different chemical databases and literature sources. The compound is most commonly referred to as N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine, which reflects the International Union of Pure and Applied Chemistry systematic naming conventions. This naming system clearly indicates the structural components: the N-methylated piperidine ring with a 4-fluorophenylmethyl substituent.

The compound is assigned the Chemical Abstracts Service number 359878-47-0, providing a unique identifier for chemical databases and regulatory purposes. Alternative names include N-((4-fluorophenyl)methyl)-4-amino-1-methylpiperidine, 4-(4-Fluorobenzylamino)-1-methylpiperidine, (4-Fluoro-benzyl)-(1-methyl-piperidin-4-yl)-amine, and N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine.

From a chemical classification perspective, the compound belongs to the broader category of piperidine derivatives, which are heterocyclic chemical molecules containing a six-membered ring with five methylene bridges and one amine bridge. More specifically, it is classified as a fluorinated piperidine derivative, incorporating the beneficial properties associated with fluorine substitution in pharmaceutical compounds.

The molecular formula is C₁₃H₁₉FN₂ with a molecular weight of 222.30 grams per mole. The International Chemical Identifier string is InChI=1S/C13H19FN2/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3, and the corresponding International Chemical Identifier Key is ACQDHZQEGWNFHW-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is CN(CC1=CC=C(C=C1)F)C2CCNCC2.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 359878-47-0 |

| Molecular Formula | C₁₃H₁₉FN₂ |

| Molecular Weight | 222.30 g/mol |

| International Chemical Identifier Key | ACQDHZQEGWNFHW-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CN(CC1=CC=C(C=C1)F)C2CCNCC2 |

Related Piperidine Derivatives

The family of piperidine derivatives encompasses a vast array of structurally related compounds that share the fundamental six-membered nitrogen-containing ring system. Understanding these related compounds provides important context for appreciating the unique properties and potential applications of this compound within this broader chemical landscape.

One closely related compound is the hydrochloride salt form, N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride, which shares the same parent structure but exists as a salt form with enhanced stability and different physicochemical properties. This salt form demonstrates how structural modifications can alter the practical characteristics of piperidine derivatives while maintaining their fundamental chemical identity.

The synthesis and evaluation of piperidine derivatives has revealed numerous structurally related compounds with significant biological activities. Recent research has focused on multicomponent synthesis approaches for creating diverse piperidine-containing compounds. These methods include the Guareschi synthesis, first demonstrated in 1897 through a multicomponent reaction between butanone, ethyl cyanoacetate, and an alcohol solution of ammonia to obtain a cyclic imide.

Contemporary research has expanded the scope of piperidine derivatives to include spiropiperidine compounds, which contain the piperidine ring as part of a more complex spiro-fused system. These compounds have been synthesized using novel polystyrene ferric-based azo-catalysts and chitosan-supported ytterbium heterogeneous nano-catalysts. The formation of these spiropiperidine derivatives typically occurs through domino processes involving Knoevenagel condensation, Michael addition, and consecutive Mannich reactions.

Another important category includes piperidine-4-ones, which contain a ketone functionality at the 4-position of the piperidine ring. Examples include compounds such as 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, synthesized by condensing hexane-2-one, 4-fluoro benzaldehydes and ammonium acetate in a 1:2:1 ratio. These compounds have demonstrated potential as antibacterial agents and represent an important class of heterocyclic piperidines with shorter reaction times and simpler purification procedures.

Chiral piperidine scaffolds represent another significant category of related compounds. These scaffolds are prevalent as common cores in numerous active pharmaceuticals and have shown unique privileges in enhancing drug efficacy. The asymmetry of organisms makes the biological properties of chiral piperidine molecules more abundant than their achiral counterparts. Research has demonstrated that introducing chiral centers in the piperidine ring can provide researchers with more configurationally diverse compounds, which is essential for improving drug activity and enabling better protein binding.

| Compound Category | Key Characteristics | Applications |

|---|---|---|

| Piperidine-4-ones | Ketone functionality at 4-position | Antibacterial agents, synthetic intermediates |

| Spiropiperidines | Spiro-fused ring systems | Advanced pharmaceutical scaffolds |

| Chiral Piperidines | Stereogenic centers | Enhanced drug efficacy and selectivity |

| Fluorinated Derivatives | Fluorine substitution | Improved pharmacological properties |

The development of piperidine derivatives continues to evolve through innovative synthetic methodologies. Researchers have developed green approaches to piperidine synthesis, including water-mediated intramolecular cyclization processes and the use of environmentally friendly catalysts. These advances demonstrate the ongoing importance of piperidine chemistry in sustainable pharmaceutical development.

Recent publications have highlighted the use of calcium carbide as an acetylene source in piperidine synthesis, promoting the formation of cyclic ketimines from chlorinated ketones and amines. This approach exemplifies the continuous innovation in piperidine synthesis methodologies, enabling the preparation of diverse derivatives with terminal alkyne functionalities that can be further utilized in cross-coupling reactions.

The pharmaceutical applications of piperidine derivatives extend across numerous therapeutic areas. Many piperidine derivatives exhibit strong antinociceptive properties, making them valuable in pain relief applications. These derivatives feature the piperidine ring structure and are being researched as potential dipeptidyl peptidase-4 inhibitors for therapeutic applications. The synthesis and evaluation of these compounds for their analgesic activity highlight the therapeutic potential of piperidine derivatives in medicinal chemistry.

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12/h2-5,11,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSNPJYBXBQNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Arylation via Palladium-Catalyzed Cross-Coupling

- The initial step typically involves the palladium-catalyzed N-arylation of piperidine with 4-fluoroiodobenzene.

- This cross-coupling reaction forms the N-(4-fluorophenyl)piperidine intermediate.

- Reaction conditions such as catalyst type, temperature, and solvent are optimized to maximize yield and minimize side reactions.

Reductive Amination for N-Methylation

- The N-(4-fluorophenyl)piperidine intermediate undergoes reductive amination with formaldehyde.

- Sodium cyanoborohydride is commonly used as the reducing agent due to its selectivity and mildness.

- This step introduces the N-methyl group on the piperidine nitrogen, yielding 1-(4-fluorophenyl)-N-methylpiperidin-4-amine.

Alternative Reductive Amination Using 4-Fluorobenzylamine

- An alternative route involves reductive amination of 1-methyl-4-piperidone with 4-fluorobenzylamine in the presence of hydride reagents.

- This method provides N-(4-fluorobenzyl)-1-methylpiperidin-4-amine, a closely related intermediate used in further synthesis steps for related compounds like pimavanserin.

Industrial-Scale Preparation and Optimization

- Industrial production may employ batch or continuous flow processes.

- Optimization parameters include temperature control (often between 0-40 °C), catalyst loading, solvent choice (e.g., dichloromethane, methanol), and reaction time.

- Washing and purification steps involve aqueous-organic phase separations and recrystallizations to enhance purity.

Comparative Table of Key Preparation Steps

Research Findings and Process Improvements

- Recent studies have focused on safer, scalable, and more environmentally friendly processes.

- Avoidance of toxic reagents like phosgene and phenyl chloroformate has been emphasized.

- Use of di-tert-butyl dicarbonate as a safer alternative reagent in related transformations has been reported.

- Reaction monitoring and temperature control are critical to avoid side reactions and improve yield.

- The reductive amination step has been optimized to operate effectively at mild temperatures (0-40 °C) with sodium cyanoborohydride, balancing reaction rate and selectivity.

Summary of Key Reaction Conditions for Reductive Amination

| Parameter | Range/Value | Impact on Reaction |

|---|---|---|

| Temperature | 0 to 40 °C | Controls reaction rate and selectivity |

| Reducing Agent | Sodium cyanoborohydride | Selective N-methylation |

| Solvent | Methanol, dichloromethane | Solubility and reaction medium |

| Reaction Time | 4 hours typical | Ensures completion of reductive amination |

| pH | Slightly acidic to neutral | Stability of reagents and intermediates |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and halides in the presence of suitable catalysts or bases.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-N-methylpiperidin-4-amine is primarily explored for its therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems, particularly dopamine and serotonin, positions it as a candidate for addressing conditions such as depression and anxiety.

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, potentially inducing apoptosis and inhibiting cell proliferation. For instance, research on FaDu hypopharyngeal tumor cells indicated significant cytotoxicity compared to standard treatments like bleomycin.

- Neurotransmitter Modulation : Preclinical models suggest that the compound can enhance serotonin levels, indicating its potential use in mood disorder treatments.

Chemical Synthesis

The compound serves as a building block in organic synthesis, enabling the creation of complex molecules and pharmaceuticals. It is synthesized through methods such as N-arylation followed by reductive amination, which allows for the introduction of the methyl group onto the piperidine ring.

Biological Research

Research has focused on understanding the interaction of this compound with various receptors and enzymes:

- Receptor Binding Studies : It is investigated as a ligand in receptor binding studies, providing insights into its role in neurotransmitter systems.

- Enzyme Interaction : The compound has been shown to interact with enzymes like monoamine oxidase, which could enhance neurotransmitter availability in the synaptic cleft.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial processes.

Anticancer Efficacy Study

A study evaluated the anticancer effects of this compound on FaDu hypopharyngeal tumor cells. The results demonstrated that the compound induced significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel anticancer agent.

Neuropharmacological Studies

In preclinical models, this compound enhanced serotonin levels, indicating potential applications in treating mood disorders. Behavioral assays showed improved outcomes in models of depression, further supporting its therapeutic promise.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorophenyl vs. Halogenated/Bulky Substituents

- Antitubercular Activity : In a series of pyrimidine carboxamides, replacing the 4-fluorophenyl group in 1-(4-fluorophenyl)-N-methylpiperidin-4-amine with bulkier substituents (e.g., benzyl or chlorophenyl) reduced antitubercular potency. For example, Compound 23, synthesized with a 4-fluorobenzyl group, showed diminished activity compared to Compound 22 (derived from the target compound), highlighting the importance of fluorine's size and electronic effects in maintaining target engagement .

- Dopamine Receptor Affinity: NRA0045, a thiazole derivative with a 4-fluorophenyl group, exhibits nanomolar affinity for dopamine D4 receptors (Ki = 0.54 nM). Substitution of fluorine with methoxy or chlorine in related chalcone analogs (e.g., Compound 2h, IC50 = 13.82 μM) significantly reduced potency, underscoring fluorine’s role in optimizing receptor binding .

N-Methyl vs. Other Amine Modifications

- Metabolic Stability : The N-methyl group in this compound may enhance metabolic stability compared to unsubstituted or benzyl-substituted analogs. For instance, 1-benzyl-N-methylpiperidin-4-amine () shares structural similarities but has distinct pharmacokinetic profiles due to the benzyl group’s lipophilicity.

Pharmacological Profiles of Related Compounds

Serotonin and Dopamine Receptor Modulation

- ACP-103: This 5-HT2A inverse agonist, containing a 4-fluorophenylmethyl group, demonstrates high affinity (pKi = 9.3) and oral bioavailability (>42.6%). Its fluorophenyl moiety enhances receptor selectivity, contrasting with non-fluorinated analogs that show off-target activity at dopamine D2 receptors .

- NRA0045 : Unlike this compound, NRA0045 incorporates a thiazole ring and fluorophenyl groups, achieving dual antagonism at dopamine D4 and serotonin 5-HT2A receptors (Ki = 1.92 nM). The absence of a piperidine ring in NRA0045 reduces its antitubercular utility but expands its CNS applications .

Antitubercular Activity

- Pyrimidine Carboxamides: Derivatives of this compound (e.g., Compound 22) inhibit M. tuberculosis growth at low micromolar concentrations. Comparatively, non-fluorinated analogs like Compound 23 (4-fluorobenzyl-substituted) require higher concentrations for similar efficacy, emphasizing fluorine’s role in enhancing membrane permeability or target binding .

Crystallographic and Conformational Analysis

Biological Activity

1-(4-Fluorophenyl)-N-methylpiperidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H16FN

- Molecular Weight : 195.26 g/mol

- CAS Number : 1154287-33-8

The presence of the fluorine atom in the para position of the phenyl ring is crucial for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The compound has been studied for its role in:

- Anticancer Activity : It exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation. Research indicates that it may enhance the efficacy of existing chemotherapeutic agents by acting on multiple signaling pathways involved in tumor growth .

- Neurotransmitter Modulation : The compound shows promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. This makes it a candidate for further investigation in treating neurological disorders such as depression and anxiety .

Table 1: Biological Activities of this compound

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of this compound on FaDu hypopharyngeal tumor cells. The results showed that the compound induced significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel anticancer agent .

- Neuropharmacological Studies : In preclinical models, the compound demonstrated an ability to enhance serotonin levels, indicating potential use in treating mood disorders. This was evidenced by behavioral assays that showed improved outcomes in models of depression .

Structure-Activity Relationship (SAR)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.